1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C22H17N3O4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C22H17N3O4/c1-15-6-4-8-17(12-15)24-21(26)19-10-2-3-11-20(19)23(22(24)27)14-16-7-5-9-18(13-16)25(28)29/h2-13H,14H2,1H3 |
InChI Key |
DWRPKKQXKVLXNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of 3-Nitrobenzyl Group: The 3-nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 3-nitrobenzyl chloride and the quinazoline core in the presence of a base such as potassium carbonate.
Introduction of m-Tolyl Group: The m-tolyl group can be introduced through a Friedel-Crafts acylation reaction using m-toluoyl chloride and the quinazoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Core Functionalization via Nucleophilic Substitution
The quinazoline ring undergoes nucleophilic attack at electron-deficient positions (C2 and C4). Key reactions include:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide, benzyl chloride) in DMF/K2CO3 yields N-alkylated derivatives .
-
Acylation : Reacts with acyl chlorides to form ester or amide derivatives at the 1- or 3-positions.
Nitro Group Reduction
The 3-nitrobenzyl substituent can be reduced to an amine under catalytic hydrogenation (H2/Pd-C) or using SnCl2/HCl:
This transformation enables further derivatization (e.g., diazotization, amide coupling) for biological activity optimization.
Palladium-Catalyzed Cross-Coupling
The aromatic rings participate in Suzuki-Miyaura and Sonogashira couplings:
| Reaction Type | Substrate | Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid | Pd(PPh3)4, Na2CO3 | Biaryl-functionalized derivative |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, PPh3 | Alkynylated quinazoline |
Cycloaddition Reactions
The compound participates in click chemistry (CuAAC) with azides to form 1,2,3-triazole hybrids:
This modular approach diversifies its pharmacological scaffold.
Acid/Base-Mediated Transformations
-
Hydrolysis : Under acidic or basic conditions, the dione ring undergoes selective hydrolysis, though stability is generally high at physiological pH.
-
Deprotection : Benzyl ethers (from synthetic intermediates) are cleaved via hydrogenolysis .
Biological Activity-Linked Reactivity
The compound inhibits bacterial gyrase and topoisomerase IV via interactions analogous to fluoroquinolones:
| Target Enzyme | Interaction Site | Proposed Mechanism |
|---|---|---|
| DNA gyrase (Gram+) | Hydrophobic pocket near ATPase | Competitive inhibition of ATP binding |
| Topoisomerase IV (Gram-) | Catalytic tyrosine residue | Stabilization of enzyme-DNA cleavage complex |
Structural Derivatives and SAR Insights
Modifications at the 1- and 3-positions significantly alter bioactivity:
| Derivative | Modification | Activity Trend |
|---|---|---|
| N1-Methyl | Increased lipophilicity | Enhanced Gram+ activity |
| 3-Nitro → 3-Amino | Improved solubility | Broader spectrum (Gram+/Gram-) |
| Triazole hybrids | Extended π-system | Potentiated DNA intercalation |
Stability and Degradation Pathways
-
Photodegradation : Nitro groups facilitate light-induced radical formation, requiring storage in amber vials.
-
Thermal Stability : Decomposes above 250°C, forming nitrobenzene and CO2 as primary byproducts.
This compound’s versatility in synthetic and biological contexts underscores its value in medicinal chemistry. Further studies should explore its reactivity in metal-free click reactions and photocatalytic C–H functionalization to expand its synthetic utility.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.
Biology: As a probe to study the biological activity of quinazoline derivatives.
Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione depends on its specific biological target. In general, quinazoline derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Comparison with Similar Compounds
N1-Substituted Derivatives
- N1-Allyl-N3-(3-Nitrobenzyl)quinazoline-2,4-dione (18f): This derivative () shares the 3-nitrobenzyl group at N3 but features an allyl group at N1. For instance, allyl-substituted derivatives are less commonly associated with dual kinase inhibition (e.g., c-Met/VEGFR-2) compared to bulkier aromatic substitutions .
- 1-Methyl-2-Substituted Tetrahydroquinazoline-diones : These derivatives () lack nitro groups but include methyl substitutions. The absence of a nitro group reduces electron-withdrawing effects, which may diminish interactions with bacterial gyrase or topoisomerase IV compared to the target compound .
N3-Substituted Derivatives
- 3-Acylhydrazone Derivatives () : Compounds like 2c and 4b incorporate acylhydrazone moieties at N3, enabling hydrogen bonding with kinase active sites. In contrast, the m-tolyl group in the target compound emphasizes hydrophobic interactions, which may enhance selectivity for lipid-rich binding pockets (e.g., in c-Met) .
- 3-Propyl/Cyclohexyl Derivatives () : These substituents, evaluated for antidiabetic activity, exhibit lower steric demand than m-tolyl. The m-tolyl group’s aromaticity and size may hinder alpha-amylase inhibition but improve anticancer activity by mimicking natural ligands in kinase domains .
Pharmacokinetic and Physicochemical Properties
- Water Solubility : The target compound’s nitro and m-tolyl groups likely reduce water solubility compared to derivatives with polar acylhydrazones (e.g., compounds in ), which show enhanced solubility due to hydrogen-bonding capacity .
- Oral Bioavailability : In silico predictions for 3-substituted quinazoline-diones () suggest that bulky aromatic groups (e.g., m-tolyl) maintain high bioavailability, similar to cabozantinib, a clinically approved kinase inhibitor .
Therapeutic Potential by Target
Anticancer Activity
- The target compound’s dual N1/N3 substitutions may mimic cabozantinib’s binding mode to c-Met and VEGFR-2 kinases. However, derivatives with acylhydrazones (e.g., 4b in ) show stronger dual inhibition (IC₅₀ < 1 µM) due to flexible hydrogen-bonding networks, whereas the rigid m-tolyl group might limit this flexibility .
Antibacterial Activity
- Compared to fluoroquinolone-like derivatives (e.g., compounds 13 and 15 in ), the target compound’s nitro group may enhance DNA topoisomerase IV inhibition via nitro-reduction mechanisms. However, its lack of oxadiazole rings (critical for Gram-negative activity in ) could reduce broad-spectrum efficacy .
Antiviral Activity
- Unlike disulfane and mercaptoalkyl derivatives (), which show activity against vaccinia and influenza viruses, the target compound lacks sulfur-based functional groups.
Biological Activity
1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione is a derivative of the quinazoline family known for its diverse biological activities. Quinazolines, particularly those substituted at various positions, have been extensively studied for their potential as therapeutic agents against various diseases, including cancer and bacterial infections. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazoline core with nitro and tolyl substituents that significantly influence its biological properties.
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to this compound demonstrated potent inhibitory effects on the growth of multiple human tumor cell lines. The average logGI50 values for various derivatives were reported as follows:
| Compound | Average logGI50 |
|---|---|
| 60 | -6.1 |
| 65 | -6.13 |
| 69 | -6.44 |
| 72 | -6.39 |
| 86 | -6.45 |
These values indicate strong cytotoxicity against cancer cells, suggesting that structural modifications can enhance activity .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has also been extensively studied. A recent investigation assessed the antimicrobial efficacy of various quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The most promising compounds showed moderate to significant activity against several strains:
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| 13 | 9 | 65 | Escherichia coli |
| 15 | 10-12 | 75-80 | Staphylococcus aureus |
| 14a | 12 | 70 | Candida albicans |
These findings suggest that structural modifications at the N-1 and N-3 positions of the quinazoline scaffold can enhance antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is closely linked to their structure. The incorporation of specific functional groups at designated positions on the quinazoline ring can significantly alter their pharmacological profiles. For instance:
- Chlorophenethylureido at the D3 diversity point increases antitumor activity.
- Methoxyl and 4-methylpiperazin-1-yl substitutions at the D1 diversity point enhance efficacy .
Case Studies
Several case studies have explored the biological activities of quinazoline derivatives:
- Antitumor Efficacy : A derivative with a triazole moiety at the N-1 position showed an IC50 value of against HCT-116 cancer cells, indicating potent antitumor activity compared to standard treatments .
- Antimicrobial Effectiveness : Compounds with oxadiazole rings demonstrated enhanced antibacterial properties against resistant strains, suggesting a potential pathway for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
